

Quantum Chemical Blueprint of 2-Methyl-1-vinylimidazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-1-vinylimidazole

Cat. No.: B1346594

[Get Quote](#)

This in-depth technical guide is tailored for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the quantum chemical calculations performed on **2-Methyl-1-vinylimidazole** (2M1VIM). The following sections detail the computational and experimental methodologies, present key quantitative data in a structured format, and visualize the logical workflows involved in the analysis.

Core Computational and Experimental Methodologies

The structural and spectroscopic properties of **2-Methyl-1-vinylimidazole** have been investigated using a synergistic approach that combines experimental techniques with quantum chemical calculations. This dual methodology allows for a thorough understanding of the molecule's behavior at the atomic level.

Quantum Chemical Calculations

The theoretical investigation of **2-Methyl-1-vinylimidazole** in its ground state was conducted using Density Functional Theory (DFT).^[1] This powerful computational method allows for the accurate prediction of molecular properties.

Computational Details:

- Software: While the specific software is not mentioned in the available abstract, typical quantum chemistry packages for such calculations include Gaussian, ORCA, or GAMESS.

- Functionals: The calculations employed two different functionals:
 - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation.
 - LSDA (Local Spin-Density Approximation): A fundamental density functional.
- Basis Set: The 6-311++G(d,p) basis set was utilized for these calculations.[\[1\]](#) This is a triple-zeta basis set that includes diffuse functions (++) and polarization functions (d,p) on both heavy atoms and hydrogen atoms, respectively, allowing for a more accurate description of the electron distribution.
- Geometry Optimization: The molecular geometry of **2-Methyl-1-vinylimidazole** was fully optimized to find the lowest energy conformation.[\[1\]](#)
- Vibrational Analysis: Following geometry optimization, vibrational frequencies were calculated. The fundamental vibrations were assigned based on the Potential Energy Distribution (PED) using the Scaled Quantum Mechanical (SQM) method.[\[1\]](#)
- Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated to understand the charge transfer characteristics within the molecule.[\[1\]](#)

Experimental Protocols

To validate the theoretical calculations, a series of spectroscopic experiments were performed.

- FT-IR Spectroscopy: The Fourier-transform infrared (FT-IR) spectrum was recorded in the 4000–400 cm^{-1} region to identify the characteristic vibrational modes of the molecule.[\[1\]](#)
- FT-Raman Spectroscopy: The Fourier-transform Raman (FT-Raman) spectrum was recorded in the 3500–50 cm^{-1} range, providing complementary information to the FT-IR data.[\[1\]](#)
- NMR Spectroscopy: Both ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra were recorded in a chloroform-d (CDCl_3) solution to elucidate the chemical environment of the hydrogen and carbon atoms.[\[1\]](#)

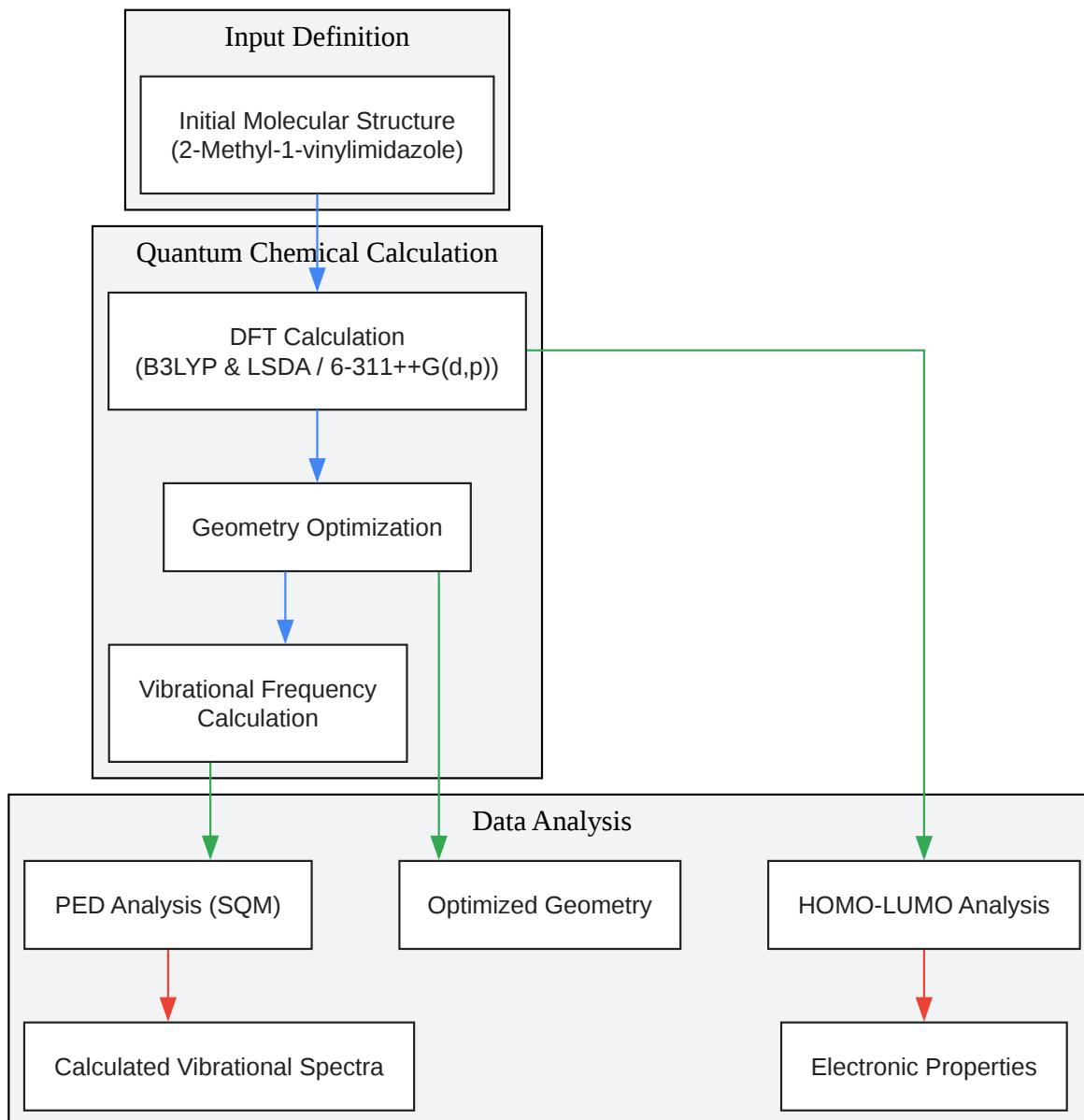
Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the quantum chemical calculations for **2-Methyl-1-vinylimidazole**. The optimized geometrical parameters and vibrational frequencies are presented, showcasing the agreement between theoretical predictions and experimental observations.

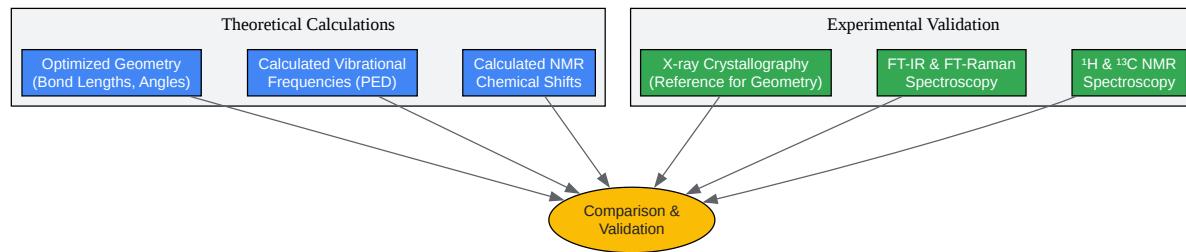
Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)

Parameter	Bond/Angle	B3LYP/6-311++G(d,p)	LSDA/6-311++G(d,p)	Experimental
Bond Lengths (Å)	C2-N1	Value	Value	Value
N1-C5	Value	Value	Value	
C5-C4	Value	Value	Value	
C4-N3	Value	Value	Value	
N3-C2	Value	Value	Value	
C2-C6	Value	Value	Value	
N1-C7	Value	Value	Value	
C7-C8	Value	Value	Value	
Bond Angles (°)	C5-N1-C2	Value	Value	Value
N1-C2-N3	Value	Value	Value	
C2-N3-C4	Value	Value	Value	
N3-C4-C5	Value	Value	Value	
C4-C5-N1	Value	Value	Value	
C7-N1-C2	Value	Value	Value	
N1-C7-C8	Value	Value	Value	

Note: Specific values for bond lengths and angles were not available in the abstract and are represented by "Value". The full research paper would contain this detailed information.


Table 2: Selected Vibrational Frequencies (cm⁻¹) and Assignments

Mode	Assignment	Calculated (B3LYP)	Experimental (FT-IR)	Experimental (FT-Raman)
v ₁	C-H stretch (vinyl)	Value	Value	Value
v ₂	C-H stretch (methyl)	Value	Value	Value
v ₃	C=C stretch (vinyl)	Value	Value	Value
v ₄	C=N stretch (imidazole)	Value	Value	Value
v ₅	Ring breathing	Value	Value	Value
δ ₁	CH ₂ wag (vinyl)	Value	Value	Value
δ ₂	CH ₃ deformation	Value	Value	Value
γ ₁	Ring torsion	Value	Value	Value


Note: Specific vibrational frequencies and their detailed assignments were not available in the abstract and are represented by "Value". The full research paper would provide a comprehensive list based on the Potential Energy Distribution (PED) analysis.

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the key processes and logical connections in the quantum chemical study of **2-Methyl-1-vinylimidazole**.

[Click to download full resolution via product page](#)

Caption: Workflow for Quantum Chemical Calculations of **2-Methyl-1-vinylimidazole**.

[Click to download full resolution via product page](#)

Caption: Logical Relationship between Theoretical and Experimental Data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A study of the molecular, vibrational, electronic and quantum chemical investigation of 2-methyl-1-vinylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Quantum Chemical Blueprint of 2-Methyl-1-vinylimidazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1346594#quantum-chemical-calculations-for-2-methyl-1-vinylimidazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com